Mgk glyceride

Description

Properties

CAS No. |

11140-04-8 |

|---|---|

Molecular Formula |

C11H24O5 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

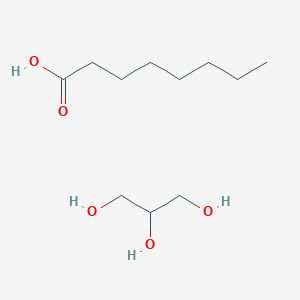

octanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3-6H,1-2H2 |

InChI Key |

SQABAALQCGKFFO-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.C(C(CO)O)O |

Canonical SMILES |

CCCCCCCC(=O)O.C(C(CO)O)O |

Other CAS No. |

11140-04-8 |

Origin of Product |

United States |

Nomenclature and Definitional Aspects of Mgk Glyceride in Academic Literature

Differentiation of Mgk Glyceride from Structurally Related Lipids

Glycerides are a class of lipids formed by the esterification of glycerol (B35011) with fatty acids. The primary differentiation between types of glycerides lies in the number of fatty acid molecules attached to the glycerol backbone. healthline.com this compound, as a monoglyceride, is structurally distinct from diglycerides and triglycerides. vaia.combrainly.com

Monoglycerides (B3428702) (e.g., this compound/Glyceryl Monocaprylate): These consist of one glycerol molecule linked to a single fatty acid chain via an ester bond. healthline.comlabinsights.nl They have two free hydroxyl groups on the glycerol backbone.

Diglycerides: These are composed of a glycerol molecule esterified with two fatty acid chains. vaia.comctdbase.orgvulcanchem.com They have one free hydroxyl group. Diglycerides can exist in two forms: 1,2-diacylglycerols and 1,3-diacylglycerols. ctdbase.org

Triglycerides: These are the most abundant type of glyceride and consist of a glycerol molecule esterified with three fatty acid chains. vaia.comwikipedia.org They have no free hydroxyl groups on the glycerol backbone. Triglycerides are the main component of fats and oils found in plants and animals. vaia.com

This structural variation directly influences their physical properties and biological functions. Monoglycerides and diglycerides, often referred to collectively as partial glycerides, are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) glycerol head and a hydrophobic (water-fearing) fatty acid tail. labinsights.nl This property makes them effective emulsifiers, which help to mix oil and water, a function widely utilized in the food, cosmetic, and pharmaceutical industries. vaia.comlabinsights.nl In contrast, the highly hydrophobic nature of triglycerides, with three fatty acid tails, makes them ideal for energy storage in the body. vaia.combiomolther.org

The following interactive table summarizes the key structural differences between these glyceride classes.

| Feature | Monoglyceride (e.g., this compound) | Diglyceride | Triglyceride |

| Glycerol Backbone | 1 | 1 | 1 |

| Number of Fatty Acid Chains | 1 | 2 | 3 |

| Number of Ester Bonds | 1 | 2 | 3 |

| Free Hydroxyl Groups | 2 | 1 | 0 |

| General Structure | Glycerol + 1 Fatty Acid | Glycerol + 2 Fatty Acids | Glycerol + 3 Fatty Acids |

Advanced Analytical Characterization of Mgk Glyceride Preparations

Chromatographic Techniques for Separation and Identification of Components

Chromatographic methods are fundamental to the analysis of Mgk glyceride preparations, enabling the separation of the complex mixture into its individual glyceride components, free fatty acids, and glycerol (B35011). The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid profile of this compound. thermofisher.comwikipedia.org Given the low volatility of glycerides, direct analysis is challenging and can lead to thermal degradation. wikipedia.org Therefore, a derivatization step is typically required. The glyceride mixture is transesterified to form fatty acid methyl esters (FAMEs), which are more volatile and thermally stable, making them suitable for GC analysis. lcms.cz

The separated FAMEs are then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the definitive identification of the fatty acids present. For this compound, the primary FAME detected would be methyl octanoate.

Illustrative GC-MS Data for FAMEs Analysis of a this compound Sample:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Methyl Octanoate | 15.0 | 74, 87, 115, 159 |

| Hypothetical minor components | ||

| Methyl Hexanoate | 12.6 | 74, 87, 101, 129 |

| Methyl Decanoate | 17.2 | 74, 87, 143, 185 |

This table is representative and based on typical GC-MS analysis of FAMEs. Retention times and fragments are illustrative. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the direct analysis of the glyceride components in this compound without the need for derivatization. wikipedia.org This technique separates the mono-, di-, and triglycerides based on their polarity and size, and the mass spectrometer provides molecular weight and structural information for each separated component. nih.gov

Reversed-phase LC, often with a C18 column, is commonly used to separate glycerides. nih.gov The mobile phase typically consists of a gradient mixture of solvents like methanol, acetonitrile, and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to promote ionization. aocs.org Electrospray ionization (ESI) is a common ionization technique used for glycerides, often detecting them as ammonium adducts ([M+NH₄]⁺). nih.gov

Typical LC-MS Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate |

| Mobile Phase B | Isopropanol (B130326)/Acetonitrile (90:10) with 10 mM Ammonium Acetate |

| Gradient | Linear gradient from 30% B to 100% B over 20 minutes |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Scanning for [M+NH₄]⁺ adducts |

This table represents a typical LC-MS method for glyceride analysis. lcms.czlcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the different classes of glycerides in this compound preparations. nih.gov Normal-phase HPLC is particularly effective for separating lipids into classes such as monoglycerides (B3428702), diglycerides, and triglycerides. aocs.org

A common setup involves a silica (B1680970) or cyano-bonded column with a mobile phase consisting of a nonpolar solvent like hexane (B92381) and a more polar solvent like isopropanol or ethyl acetate. aocs.org Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is sensitive to any non-volatile analyte and provides a response proportional to the mass of the compound. aocs.orgaocs.org This allows for the quantification of each glyceride class in the mixture.

Example HPLC-ELSD Gradient for Separation of Glycerides:

| Time (min) | % Hexane | % Isopropanol/Ethyl Acetate |

| 0 | 99 | 1 |

| 10 | 90 | 10 |

| 20 | 90 | 10 |

| 25 | 99 | 1 |

This table is a representative gradient program for the separation of glyceride classes. aocs.org

Spectroscopic Methods for Structural Elucidation of Individual Constituents

Following separation by chromatography, spectroscopic techniques are employed to confirm the chemical structure of the isolated components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the glyceride components of this compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the glycerol backbone, the octanoyl chains, and their points of attachment. nih.govyoutube.com

In the ¹H NMR spectrum of a monoglyceride like monooctanoin, specific signals would correspond to the protons of the glycerol moiety and the aliphatic protons of the octanoyl chain. medcraveonline.comresearchgate.net Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbonyl carbon of the ester, the carbons of the glycerol backbone, and the carbons of the fatty acid chain. rsc.orghmdb.ca

Characteristic NMR Chemical Shifts for Glyceryl Monooctanoate:

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Glycerol CH₂, CH | 3.5 - 4.2 |

| ¹H | Ester-adjacent CH₂ (of fatty acid) | ~2.3 |

| ¹H | Terminal CH₃ (of fatty acid) | ~0.9 |

| ¹³C | Ester Carbonyl (C=O) | ~174 |

| ¹³C | Glycerol Carbons | 60 - 75 |

| ¹³C | Terminal CH₃ (of fatty acid) | ~14 |

This table is illustrative and chemical shifts can vary based on solvent and other factors. medcraveonline.comcarlroth.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for confirming the functional groups present in the components of this compound. mdpi.com The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. acs.org

For the glycerides in this compound, key characteristic absorption bands would include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. researchgate.net

Broad absorption in the 3200-3600 cm⁻¹ region, indicating the presence of O-H (hydroxyl) groups from monoglycerides, diglycerides, and any free glycerol. researchgate.net

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the aliphatic octanoyl chains. mdpi.com

Absorptions in the 1100-1200 cm⁻¹ range associated with the C-O stretching of the ester linkage. nih.gov

The presence and relative intensity of these bands can confirm the glyceride nature of the sample and provide an indication of the extent of esterification. nih.gov

Key FTIR Absorption Bands for this compound Components:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 | O-H Stretch (broad) | Hydroxyl |

| 2850-3000 | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1740 | C=O Stretch (strong) | Ester |

| 1100-1200 | C-O Stretch | Ester |

This table highlights the principal FTIR bands expected for a glyceride mixture. mdpi.comresearchgate.net

Quantitative Methodologies for Component Profiling within this compound Preparations

The quantitative profiling of this compound preparations is critical for understanding its composition, which directly influences its physicochemical properties and performance in various applications. vulcanchem.com This involves determining the relative amounts of its primary components: different glyceride species (monocaprylate, dicaprylate, tricaprylate) and residual starting materials like free fatty acids and glycerol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glyceride mixtures. nih.govnih.gov For this compound preparations, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates components based on their polarity. Non-aqueous, reversed-phase systems are particularly effective for resolving complex mixtures of triacylglycerols (TAGs) and partial glycerides. nih.govbohrium.com Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as glycerides lack a strong UV chromophore. bohrium.com

Gas Chromatography (GC), particularly high-temperature GC (HTGC), is another powerful tool for profiling glycerides. researchgate.net It separates components based on their boiling points and molecular weight, effectively distinguishing between mono-, di-, and triglycerides after derivatization to increase their volatility. The species are identified based on their equivalent carbon number (ECN). psu.edu

Supercritical Fluid Chromatography (SFC) offers an alternative that combines the advantages of both GC and HPLC. Using supercritical carbon dioxide as the mobile phase allows for the analysis of high-molecular-weight glycerides at lower temperatures than HTGC, preventing degradation. psu.edu

Below is an illustrative data table representing a hypothetical component profile of a this compound batch as determined by RP-HPLC-ELSD.

| Component | Retention Time (min) | Peak Area (%) | Identity |

| Glycerol | 2.5 | 1.2 | Starting Material |

| Monocaprylate | 4.8 | 58.5 | Mono-ester |

| Dicaprylate | 8.2 | 35.3 | Di-ester |

| Tricaprylate | 11.5 | 5.0 | Tri-ester |

This table is for illustrative purposes only and represents typical data from an HPLC analysis of a glyceride mixture.

Advanced Techniques for Investigating Purity and Stability for Research Applications

Ensuring the purity and stability of this compound preparations is paramount for reliable research outcomes. A stability-indicating method is a validated analytical procedure used to detect changes in the quality of a substance over time under various environmental factors like temperature, humidity, and light. europa.eunih.gov

Purity Analysis:

Purity testing focuses on identifying and quantifying degradation products and process-related impurities. europa.eu The chromatographic methods described in section 3.3 (HPLC, GC, SFC) are central to purity analysis. When coupled with mass spectrometry (LC-MS, GC-MS), these techniques provide not only quantitative data but also structural information for the identification of unknown impurities. tandfonline.comunitn.it

A typical approach involves:

Forced Degradation Studies: The this compound preparation is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) to intentionally generate degradation products. europa.euchromatographyonline.com This helps to establish the degradation pathways and confirm that the analytical method can separate the intact glycerides from all potential degradation products. chromatographyonline.com

Impurity Profiling: The validated method is then used to analyze batches of this compound to quantify any impurities present.

Stability Studies:

Stability studies are conducted to establish a re-test period or shelf life. europa.eu This involves storing the this compound preparation under controlled long-term and accelerated storage conditions and testing it at predetermined intervals. europa.eu The stability-indicating profile should include tests for:

Assay of primary components: To monitor the concentration of the main glycerides (e.g., monocaprylate). A decrease in concentration often correlates with an increase in degradation products. chromatographyonline.com

Degradation Products: Monitoring for the appearance and growth of specific and total degradation products.

Physical Properties: Changes in appearance, color, or viscosity.

The following table illustrates a hypothetical stability study data set for a this compound preparation stored at an accelerated condition (e.g., 40°C/75% RH).

| Test Parameter | Initial | 1 Month | 3 Months | 6 Months |

| Assay (Monocaprylate %) | 58.5% | 58.2% | 57.6% | 56.8% |

| Total Degradation Products (%) | 0.1% | 0.4% | 0.9% | 1.7% |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, pale yellow liquid |

This table is for illustrative purposes only and represents typical data from a stability study.

The combination of quantitative profiling and robust purity and stability testing provides a comprehensive characterization of this compound preparations, ensuring their quality and consistency for advanced research applications. europa.eu

Synthesis and Biosynthesis of Mgk Glyceride Constituents

Chemo-Enzymatic Synthesis Pathways of Mono-, Di-, and Tri-glycerides

The chemical synthesis of glycerides often involves enzymes to catalyze reactions with high selectivity and under mild conditions, offering an alternative to purely chemical methods that may require harsh conditions and produce unwanted byproducts.

Enzymatic processes are widely employed for the synthesis of glycerides due to their specificity and efficiency. Lipases are the most commonly used enzymes for these reactions.

Enzymatic Alcoholysis (Glycerolysis): This process involves the reaction of fats and oils (triglycerides) with glycerol (B35011) to produce a mixture of mono- and diglycerides. The reaction is catalyzed by lipases, which facilitate the breakdown and re-esterification of the fatty acids with glycerol. This method is advantageous as it can be performed under solvent-free conditions, which is environmentally friendly. The equilibrium of the reaction can be shifted towards the production of monoglycerides (B3428702) by controlling the reaction parameters, such as temperature and the ratio of reactants.

Enzymatic Esterification: This method involves the direct reaction of fatty acids with glycerol to form glycerides. Lipases catalyze the formation of ester bonds between the carboxyl group of the fatty acids and the hydroxyl groups of glycerol. The reaction can be controlled to selectively produce mono-, di-, or triglycerides by adjusting the molar ratio of fatty acids to glycerol, the type of enzyme used, and the reaction conditions. Immobilized lipases are often used to enhance stability and allow for reuse of the enzyme.

Various catalytic systems have been developed to improve the efficiency and selectivity of glyceride synthesis.

Lipase-Based Catalysts: As mentioned, lipases are the primary biocatalysts for glyceride synthesis. Different lipases exhibit varying specificities for fatty acids and positions on the glycerol backbone, allowing for the targeted synthesis of specific glycerides. For instance, 1,3-specific lipases preferentially catalyze reactions at the sn-1 and sn-3 positions of glycerol, leading to the formation of 1,3-diglycerides or the incorporation of specific fatty acids at these positions.

Whole-Cell Biocatalysts: In some applications, whole microbial cells containing lipases are used as catalysts. This approach can be more cost-effective as it eliminates the need for enzyme purification.

Non-Enzymatic Catalysts: While the focus here is on chemo-enzymatic methods, it's worth noting that chemical catalysts like sodium methoxide (B1231860) can also be used, although they are generally less specific than enzymes.

The table below summarizes key aspects of these chemo-enzymatic synthesis methods.

| Synthesis Method | Catalyst | Substrates | Primary Products | Key Advantages |

| Enzymatic Alcoholysis | Lipases | Triglycerides, Glycerol | Monoglycerides, Diglycerides | Solvent-free conditions, high specificity. |

| Enzymatic Esterification | Lipases | Fatty Acids, Glycerol | Monoglycerides, Diglycerides, Triglycerides | Controllable selectivity, mild reaction conditions. |

Mammalian Glycerolipid Biosynthetic Pathways

In mammals, the synthesis of glycerolipids is a complex and highly regulated process that is essential for energy storage, membrane structure, and cell signaling. Two primary pathways contribute to the formation of glycerides: the monoacylglycerol pathway and the α-glycerophosphate pathway.

The monoacylglycerol pathway is a major route for the absorption of dietary fats in the small intestine. After the digestion of dietary triglycerides into fatty acids and 2-monoacylglycerol (2-MAG), these products are taken up by enterocytes.

Inside the enterocytes, 2-MAG is re-esterified to form triglycerides in a two-step process:

Formation of Diacylglycerol: 2-Monoacylglycerol is acylated by a fatty acyl-CoA, a reaction catalyzed by monoacylglycerol acyltransferase (MGAT) enzymes.

Formation of Triacylglycerol: The resulting diacylglycerol is then acylated by a diacylglycerol acyltransferase (DGAT) enzyme to form a triglyceride.

This pathway is responsible for the synthesis of over 75% of the triglycerides that are packaged into chylomicrons and secreted into the lymphatic system for transport to other tissues.

The α-glycerophosphate (or glycerol-3-phosphate) pathway is the primary route for the de novo synthesis of glycerolipids in most tissues, including the liver and adipose tissue.

This pathway begins with glycerol-3-phosphate, which can be derived from two sources:

The reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.

The direct phosphorylation of glycerol, catalyzed by glycerol kinase.

The synthesis of triglycerides via this pathway proceeds through the following steps:

Formation of Lysophosphatidic Acid: Glycerol-3-phosphate is acylated at the sn-1 position by a glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid.

Formation of Phosphatidic Acid: Lysophosphatidic acid is then acylated at the sn-2 position by an acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid.

Formation of Diacylglycerol: Phosphatidic acid is dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield diacylglycerol.

Formation of Triacylglycerol: The final step is the acylation of diacylglycerol by a DGAT to form a triglyceride.

Several acyltransferase enzymes play critical roles in regulating the flow of fatty acids into different lipid species.

Monoacylglycerol Acyltransferase 2 (MGAT2): This enzyme is highly expressed in the small intestine and plays a key role in the monoacylglycerol pathway. MGAT2 catalyzes the conversion of 2-monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fat. Studies in mice have shown that the absence of MGAT2 leads to reduced fat absorption and resistance to diet-induced obesity.

The table below outlines the key enzymes and their functions in mammalian glycerolipid biosynthesis.

| Pathway | Enzyme | Substrate(s) | Product | Tissue Localization |

| Monoacylglycerol Pathway | MGAT2 | 2-Monoacylglycerol, Fatty Acyl-CoA | Diacylglycerol | Small Intestine. |

| α-Glycerophosphate Pathway | GPAT3 | Glycerol-3-Phosphate, Fatty Acyl-CoA | Lysophosphatidic Acid | Adipose Tissue, Liver. |

| α-Glycerophosphate Pathway | AGPAT | Lysophosphatidic Acid, Fatty Acyl-CoA | Phosphatidic Acid | Various Tissues |

| Common Final Step | DGAT | Diacylglycerol, Fatty Acyl-CoA | Triacylglycerol | Small Intestine, Liver, Adipose Tissue. |

Regulation of Glycerol Kinase Activity in Glycerolipid Metabolism

Glycerol kinase (GK) is a pivotal enzyme that initiates the entry of glycerol into metabolic pathways by catalyzing its phosphorylation to glycerol-3-phosphate (G3P). nih.govuniprot.orgmdpi.com This reaction is a critical regulatory point in glycerolipid synthesis. The product, G3P, serves as the backbone for the synthesis of numerous glycerolipids, including triacylglycerols. mdpi.comescholarship.org

The activity of glycerol kinase is subject to regulation by several factors, including the availability of its substrates (glycerol and ATP) and allosteric modulation. ontosight.ai For instance, high concentrations of glycerol-3-phosphate and ATP can inhibit the enzyme's activity. ontosight.ai In mammals, glycerol kinase is a key enzyme in regulating glycerol uptake and metabolism. origene.com Its dysregulation has been associated with metabolic diseases. ontosight.ai In some human tissues, glycerol kinase activity is primarily located in the cytosol, which likely reflects the expression of isoforms that lack a transmembrane domain. uniprot.org

In the context of lipid synthesis, the role of glycerol kinase is fundamental. By producing glycerol-3-phosphate, it provides the necessary precursor for the formation of triglycerides and other glycerolipids. nih.govescholarship.org Studies in human muscle cells have shown that glycerol kinase is the rate-limiting step in glycerol metabolism. nih.gov Overexpression of the enzyme leads to a significant increase in the incorporation of glycerol into triacylglycerols. nih.gov This highlights the enzyme's direct influence on the capacity of a cell to synthesize and store fats.

Furthermore, glycerol kinase is not only involved in energy and lipid metabolism but also has "moonlighting" functions, meaning it can perform roles unrelated to its primary enzymatic activity. escholarship.org One such function is its interaction with the glucocorticoid receptor, where it promotes the translocation of the activated receptor complex into the nucleus, thereby influencing gene expression. escholarship.org

In plants, glycerol kinase is also a key player in responses to both biotic and abiotic stresses. frontiersin.org For example, its levels have been shown to increase in rice leaves upon infection with certain pathogens. frontiersin.org Glycerol-3-phosphate produced by glycerol kinase is involved in the synthesis of C16 and C18 fatty acids, which are important precursors for the biosynthesis of cuticular wax, a protective layer on the plant surface. frontiersin.org

Biosynthesis of Triacylglycerols in Plant Systems

Triacylglycerols (TAGs) are the primary form of energy storage in the seeds and fruits of many plant species. pagepress.orgmdpi.com These molecules, composed of a glycerol backbone esterified to three fatty acids, are a significant source of edible oils and industrial raw materials. pagepress.orgmdpi.com The biosynthesis of TAGs in plants is a well-understood process that primarily occurs in the endoplasmic reticulum (ER). aocs.orgresearchgate.net

The main pathway for TAG synthesis is the Kennedy pathway, also known as the acyl-CoA-dependent pathway. researchgate.netlibretexts.org This pathway involves a series of acylation steps:

Formation of Lysophosphatidic Acid (LPA): The pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by the enzyme glycerol-3-phosphate acyltransferase (GPAT). frontiersin.orgnih.gov

Formation of Phosphatidic Acid (PA): Lysophosphatidic acid acyltransferase (LPAT) then catalyzes the acylation of LPA at the sn-2 position to form phosphatidic acid. frontiersin.orgnih.gov

Formation of Diacylglycerol (DAG): Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA to yield diacylglycerol. libretexts.orgnih.gov This step is a critical branch point, as DAG is a precursor for not only TAGs but also for major membrane phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine. libretexts.org

Formation of Triacylglycerol (TAG): The final and often rate-limiting step is the acylation of DAG at the sn-3 position, catalyzed by diacylglycerol acyltransferase (DGAT). researchgate.netfrontiersin.org

In addition to the Kennedy pathway, an acyl-CoA-independent pathway for TAG synthesis exists in plants. pagepress.orgmdpi.com This pathway involves the enzyme phospholipid:diacylglycerol acyltransferase (PDAT), which transfers a fatty acid from a phospholipid, such as phosphatidylcholine, directly to DAG to form TAG. aocs.orgwikipathways.org This pathway is particularly important for incorporating unusual fatty acids, which are often synthesized on phosphatidylcholine, into TAGs. aocs.org

The fatty acids incorporated into TAGs are themselves synthesized de novo in the plastids. aocs.orgfrontiersin.org These fatty acids are then exported to the ER, where they are activated to acyl-CoAs and can be used for TAG assembly. aocs.org The composition of fatty acids in plant oils is determined by the substrate specificities of the various acyltransferases involved in the TAG biosynthesis pathway. wikipathways.org

The regulation of oil biosynthesis in plants is complex, involving the coordinated expression of numerous genes encoding the enzymes of fatty acid and TAG synthesis. mdpi.com Genetic engineering approaches targeting key enzymes like DGAT have been successful in increasing the oil content in seeds of various crop plants. pagepress.orgfrontiersin.org

Biochemical and Cellular Mechanisms of Action of Mgk Glyceride in Pre Clinical Models

Mechanisms of Intestinal Absorption Enhancement in Rodent Models

Mgk glyceride has been shown to enhance the intestinal absorption of various compounds in rodent models. researchgate.netjst.go.jp This enhancement is attributed to its influence on the intestinal epithelium, affecting both drug uptake and the physiological properties of the intestinal cells.

Influence on Membrane Permeability and Transport Processes

This compound and its principal components exert their effects by altering the permeability of the intestinal membrane. nih.gov Studies using medium-chain glycerides have indicated that they increase the permeability of the intestine, an effect that appears to be confined to the villus or surface epithelium. nih.gov This increased permeability can facilitate the transport of hydrophilic drugs across the intestinal barrier. In studies with rabbit ileum, while the transepithelial resistance was not significantly affected by a 5% concentration of a medium-chain glyceride preparation (CapMul MCM), the transport of mannitol (B672) was enhanced six-fold. nih.gov In the distal colon, a 1% concentration of the same preparation led to a 95% reduction in transepithelial resistance and a 100-fold enhancement in mannitol transport, indicating a significant increase in paracellular permeability. nih.gov The mechanism for this is thought to involve the transient opening of tight junctions between epithelial cells. researchgate.net

The interaction of medium-chain glycerides with the cell membrane is a key aspect of their function. While some studies have investigated changes in membrane microviscosity, it has been suggested that an enhancement in membrane permeability caused by MCGs is not necessarily accompanied by a decrease in apparent membrane microviscosity. researchgate.net Instead, the enhancement of intestinal absorption is more closely correlated with the alteration of the mucosal membrane permeability itself. researchgate.net

Effects on Intestinal Epithelial Cell Physiology

Beyond altering permeability, medium-chain glycerides can also influence the physiology of intestinal epithelial cells. In in-vitro studies using rabbit ileum and distal colon, a medium-chain glyceride preparation was found to inhibit active ion transport in a concentration-dependent and reversible manner. nih.gov This effect was noted to preferentially affect villus cells in the ileum and surface cells in the distal colon, with no significant alteration to ion transport in crypt cells. nih.gov

Modulation of Hepatobiliary Transport and Excretion in Animal Models

In addition to its effects on intestinal absorption, this compound has been shown to modulate the hepatobiliary transport and excretion of substances in animal models. jst.go.jp In a study investigating the effects of an this compound emulsion on the biliary excretion of bromthymol blue (BTB) in rats, it was observed that the recovery of BTB in the bile tended to decrease. jst.go.jp The ratio of the percentage of BTB recovered in the bile to the percentage of BTB absorbed also decreased significantly, suggesting a distinct effect of this compound on drug disposition beyond its absorption-enhancing properties. jst.go.jp Animal models of biliary injury and altered bile acid metabolism are crucial for understanding these processes, with various models such as bile duct ligation (BDL) and administration of chemical agents like alpha-naphthylisothiocyanate (ANIT) being used to study cholestatic liver injury. nih.gov The liver plays a central role in the metabolism and excretion of compounds, and alterations in hepatobiliary transport can have significant implications for the systemic exposure and clearance of drugs and other xenobiotics.

Interactions with Endogenous Lipid Metabolism Pathways

Medium-chain glycerides, such as those found in this compound, are known to interact with endogenous lipid metabolism pathways. Due to their chemical structure, they are metabolized differently from long-chain triglycerides (LCTs). virginia.edu MCTs are more rapidly hydrolyzed and absorbed directly into the portal circulation, where they are transported to the liver for rapid oxidation. virginia.edu This distinct metabolic fate influences various aspects of lipid metabolism.

Influence on Triglyceride-Rich Lipoprotein Clearance in Brown Adipose Tissue (BAT)

BAT is a key site for non-shivering thermogenesis, a process that relies on the combustion of fatty acids derived from intracellular lipid stores. These stores are replenished through the uptake of fatty acids from the circulation, including those derived from TRLs. drugbank.com The clearance of TRLs by BAT is an important mechanism for providing fuel for thermogenesis. It is hypothesized that the administration of medium-chain glycerides could influence this process by providing a readily available source of fatty acids that can be rapidly oxidized by the liver and other tissues, potentially altering the flux of fatty acids and the demand for TRL-derived lipids by tissues such as BAT.

Effects on Lipoprotein Lipase (B570770) (LPL) Activity and Cellular Lipid Uptake (e.g., CD36)

The influence of this compound on lipid metabolism is partly understood by examining the effects of its primary constituents, medium-chain fatty acids (MCFAs) and their glycerides, on key proteins that regulate lipid uptake and processing.

Lipoprotein Lipase (LPL) Activity: Lipoprotein lipase is a critical enzyme that hydrolyzes triglycerides from circulating lipoproteins, releasing fatty acids for tissue uptake. njmonline.nlwikipedia.org The activity of LPL is regulated by various factors, including hormones and apolipoproteins. nih.govnih.gov While direct studies on this compound's effect on LPL are not available, research on its components provides some insight. One study noted that medium-chain fatty acid glycerides promoted general lipase activity in the jejunum and ileum of piglets, which is crucial for the digestion of fats. nih.gov However, this effect on intestinal lipase may not directly translate to systemic LPL activity. Another abstract suggested an inhibitory effect of caprylate, a related medium-chain fatty acid, on LPL activity. diabetesjournals.org

Cellular Lipid Uptake (CD36): CD36, also known as fatty acid translocase, is a scavenger receptor that facilitates the uptake of long-chain fatty acids into cells, playing a pivotal role in the lipid metabolism of tissues like muscle and fat. nih.govnih.govoup.com Pre-clinical research indicates that the components of this compound can modulate CD36 expression.

A study in weaned piglets demonstrated that dietary supplementation with medium-chain fatty acid glycerides led to an increased gene expression of CD36 in both the liver and subcutaneous adipose tissue. nih.gov

In a different context, research has shown that medium-chain fatty acids, such as octanoic acid (a key component of this compound), can upregulate the expression of CD36. mdpi.com This upregulation was found to increase the cellular uptake of long-chain fatty acids. mdpi.com

This modulation of CD36 suggests a potential mechanism by which the constituents of this compound could influence cellular lipid dynamics by enhancing the capacity of cells to internalize fatty acids.

Interplay with Adipose Tissue Glycerolipid Dynamics

Adipose tissue is a dynamic hub for energy storage and release, governed by the continuous cycling of glycerolipids—synthesis (esterification) and breakdown (lipolysis). jomes.orgoup.com The medium-chain glycerides within this compound can interact with these processes.

Research in animal models suggests that dietary medium-chain fatty acid glycerides can alter the expression of genes involved in the lipid metabolism of subcutaneous adipose tissue. nih.gov In one study, supplementation led to increased expression of key genes involved in both lipid synthesis and breakdown, including:

CGI58 (Comparative Gene Identification-58): Also known as ABHD5, a co-activator of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in lipolysis.

MGAT2 (Monoacylglycerol Acyltransferase 2): An enzyme in the monoacylglycerol pathway for triglyceride synthesis.

DGAT2 (Diacylglycerol Acyltransferase 2): An enzyme that catalyzes the final step in triglyceride synthesis. nih.gov

Role of Emulsifiers and Formulation Components in Biological Activity

Beyond the intrinsic metabolic effects of its components, the primary role of this compound in pre-clinical models is that of a formulation component that enhances biological activity, particularly the absorption of poorly soluble drugs. diabetesjournals.orgmdpi.com This function is directly related to its nature as a mixture of mono- and diglycerides, which act as effective emulsifiers. frontiersin.orgatamanchemicals.com

Emulsifiers are amphiphilic molecules that can reduce the surface tension between oil and water, allowing for the formation of stable emulsions. frontiersin.org This property is crucial in pharmaceutical formulations for several reasons:

Enhanced Solubilization: By forming microemulsions, this compound can increase the solubility of lipophilic compounds in aqueous environments, such as the gastrointestinal tract. nih.gov

Improved Dispersion: The emulsifying action ensures that a drug is finely dispersed, increasing the surface area available for absorption.

Increased Membrane Permeability: Medium-chain glycerides have been shown to enhance the intestinal absorption of hydrophilic drugs, potentially by increasing the permeability of the intestinal membrane. nih.gov

Studies have specifically utilized this compound mixtures to improve the rectal absorption of antibiotics like cefazolin (B47455) and cefoxitin (B1668866) in animal models. diabetesjournals.orgnih.govlerochem.eu The rate of drug administration in conjunction with the this compound formulation was found to be an important variable, with controlled infusion sometimes leading to more complete absorption than a rapid bolus administration. nih.govlerochem.eu The effectiveness of this compound highlights how formulation components are not merely inert vehicles but can play an active role in determining the ultimate biological activity and bioavailability of a compound.

Pharmacokinetic and Biotransformation Studies of Mgk Glyceride in Animal Models

Absorption Kinetics and Extent in Rodent Gastrointestinal Tracts

Research in rodent models has demonstrated that Mgk glyceride can significantly enhance the intestinal absorption of certain drugs.

Enhanced Absorption of Cefazolin (B47455): In rats, the rectal administration of the cephalosporin (B10832234) antibiotic cefazolin sodium with this compound resulted in a notable increase in both the rate and extent of its absorption. nih.gov While cefazolin sodium alone showed limited absorption (15% to 27%), co-administration with this compound in a bolus form increased the bioavailability to 57 +/- 26%. nih.gov

Rate-Controlled Enhancement: The rate of administration was identified as a critical factor influencing the absorption-enhancing effect of this compound. nih.gov A linear infusion of cefazolin sodium with this compound over 32 minutes led to complete absorption (102 +/- 7%), although the absorption process was slower compared to bolus administration. nih.gov This suggests that a gradual, controlled release can optimize the absorption-enhancing properties of this compound.

Mechanism of Action: Studies with the model compound bromothymol blue (BTB) suggest that both this compound and the emulsifier components work together to optimize drug delivery. vulcanchem.com Interestingly, pretreating the intestine with a BTB-free this compound emulsion reduced subsequent BTB absorption, with the reduction being more pronounced with longer pretreatment times. vulcanchem.com

Role of Glyceride Components: The promoting effect of medium-chain glycerides (MCG) on the intestinal absorption of cefmetazole (B193816) sodium in rats was primarily attributed to glyceryl monocaprylate and was dependent on the dosage of MCG. jst.go.jp The enhancement was observed after intraduodenal administration, though it was less pronounced than after rectal administration. jst.go.jp

Below is a data table summarizing the absorption of Cefazolin Sodium in rats.

| Administration Method | Bioavailability |

| Rectal administration without this compound | 15% - 27% nih.gov |

| Bolus administration with this compound | 57 +/- 26% nih.gov |

| Linear infusion with this compound (over 32 mins) | 102 +/- 7% nih.gov |

Distribution Profile of this compound Components in Animal Tissues

The distribution of substances within animal tissues is a key aspect of pharmacokinetic analysis.

Tissue Accumulation: Studies involving the co-administration of bromothymol blue (BTB) with an this compound emulsion showed that while absorption was altered, tissue accumulation of BTB was significantly reduced compared to control formulations. vulcanchem.com However, pretreatment with a BTB-free this compound emulsion did not affect tissue accumulation. vulcanchem.com

General Tissue Distribution Studies: Methodologies have been established to determine the concentration of various compounds, including nanoparticles, in different mouse tissues such as the liver, spleen, heart, and kidney. nih.govd-nb.info These methods often involve homogenization of the tissues followed by specific analytical techniques to quantify the substance of interest. nih.govd-nb.info While not specific to this compound, these approaches are standard for evaluating the biodistribution of pharmaceutical agents and excipients. umich.edu The distribution can be influenced by factors like blood flow, tissue binding, and the physicochemical properties of the compound. nih.gov Adipose tissue, found in subcutaneous and visceral depots, is a major storage site for lipids and can influence the distribution of lipophilic compounds. uvigo.es

Metabolic Fate and Enzymatic Hydrolysis of Glyceride Constituents

The metabolic fate of glycerides involves enzymatic hydrolysis into their constituent parts.

Enzymatic Hydrolysis: Triglycerides are hydrolyzed in a stepwise manner by lipases into diacylglycerols, monoacylglycerols, glycerol (B35011), and free fatty acids. ui.ac.idwhiterose.ac.uk This process is fundamental to lipid metabolism. drugbank.com In the context of drug delivery, the hydrolysis of glyceride-based excipients can influence the release and absorption of the active pharmaceutical ingredient.

Metabolism in the Brain: Studies in rat brains have investigated the enzymatic hydrolysis of glyceride glycolipids, specifically monogalactosyl and digalactosyl diglycerides. nih.gov This research indicates the presence of enzymes like galactosidases and lipases in the brain that are capable of metabolizing these glyceride structures. nih.gov

Cellular Metabolism: In human astrocytoma cells, the endogenous cannabinoid 2-arachidonylglycerol (a monoacylglycerol) is internalized and then hydrolyzed to arachidonate, which is subsequently incorporated into phospholipids (B1166683). nih.gov This suggests that the metabolic products of glyceride hydrolysis are actively incorporated into cellular lipid pools.

Elimination Pathways and Excretion Studies

The elimination of substances from the body is a critical pharmacokinetic process.

Biliary Excretion: Studies have shown that this compound can impact the biliary excretion of co-administered drugs. vulcanchem.com In experiments with bromothymol blue (BTB), the recovery of BTB in the bile was observed to decrease when administered with an Mgk emulsion. vulcanchem.com The ratio of the percentage of BTB recovered in bile to the percentage absorbed also decreased significantly. vulcanchem.com

Implications for Drug Disposition: The reduction in biliary excretion caused by this compound could potentially prolong the systemic circulation time of drugs that are primarily eliminated through this pathway. vulcanchem.com This effect could be beneficial for drugs requiring a longer duration of action but might necessitate dose adjustments for others. vulcanchem.com

General Excretion Mechanisms: The body eliminates substances through various routes, including urine and feces. The kidneys play a crucial role in excreting water-soluble compounds, while the liver eliminates substances via bile. The physicochemical properties of a compound heavily influence its primary route of elimination. For instance, potassium citrate (B86180) can affect the excretion rate of various drugs by altering urinary pH. drugbank.com

Research Applications of Mgk Glyceride in Drug Delivery System Development Non Clinical Focus

Utilization as a Lipid Vehicle in Pre-Clinical Drug Delivery Studies

Glycerides, particularly those with medium and long chains, serve as effective lipid vehicles for solubilizing lipophilic or poorly water-soluble active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.comgattefosse.com In preclinical studies, these glycerides are foundational to Lipid-Based Formulations (LBFs), which are designed to improve the oral bioavailability of drugs that fall under the Biopharmaceutical Classification System (BCS) Class II. gattefossechina.cn

LBFs are categorized into several types, and glycerides like Mgk are primary components in Type I, II, and III systems. gattefossechina.cnpharmaexcipients.com

Type I LBFs consist solely of oils or lipids, such as mixed glycerides. gattefossechina.cnamericanpharmaceuticalreview.com These formulations require digestion by intestinal lipases to facilitate drug dispersion and release. americanpharmaceuticalreview.com

Type II and III LBFs are self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which include surfactants and sometimes co-solvents in addition to the glyceride vehicle. gattefosse.compharmaexcipients.com

Glyceride-based excipients like Maisine® CC (composed of mono-, di-, and triglycerides of oleic and linoleic acids) and Captex® (medium-chain triglycerides) are frequently used as the oily vehicle in these systems. americanpharmaceuticalreview.comgattefossechina.cnabiteccorp.com Their primary function is to dissolve the drug within the dosage form and maintain its solubilization in the gastrointestinal tract until absorption can occur. gattefossechina.cn The specific composition of these glycerides, particularly the predominance of mono- and diglycerides over standard triglycerides, enhances their solvent capacity for many lipophilic APIs. gattefossechina.cn Research on supersaturated lipid-based drug delivery systems (sLBDDS) highlights their utility in preclinical studies, where they allow for the administration of highly concentrated drug solutions, which is often necessary for toxicological evaluations. ucc.ie

| Lipid Formulation Type | Typical Glyceride Component | Key Characteristic | Dispersion Mechanism |

|---|---|---|---|

| Type I | Triglycerides, Mixed Glycerides (e.g., Mgk glyceride) | Non-dispersing oil | Requires digestion by lipases americanpharmaceuticalreview.com |

| Type II (SEDDS) | Oily vehicles (e.g., Maisine® CC, Capmul® MCM) + Water-insoluble surfactants | Forms turbid oil-in-water emulsions (100-250 nm) gattefossechina.cn | Self-emulsifies upon gentle agitation gattefossechina.cn |

| Type IIIA (SMEDDS) | Oily vehicles + Water-soluble surfactants and/or co-solvents | Forms clear/almost clear microemulsions (50-100 nm) gattefossechina.cn | Self-emulsifies into fine dispersions gattefossechina.cngattefosse.com |

Investigation of this compound as an Absorption Enhancer for Therapeutic Agents

A significant area of research focuses on the role of this compound as a potent absorption enhancer. Studies have demonstrated its ability to markedly improve the bioavailability of poorly absorbed drugs, including peptides and antibiotics. nih.govnih.govjst.go.jp

Preclinical studies in rats have shown that this compound significantly enhances the rectal and intestinal absorption of various compounds.

Cefazolin (B47455): When administered rectally without an adjuvant, the absorption of cefazolin sodium was low (15-27%). nih.gov However, co-administration with this compound in a bolus dose increased the bioavailability to 57%. nih.gov Further studies showed that a linear infusion with Mgk could achieve complete absorption (102%), demonstrating that the rate of administration is an important variable. nih.gov

Cefmetazole (B193816): The intestinal absorption of cefmetazole sodium was also enhanced by a medium-chain glyceride mixture in rats, an effect attributed mainly to its glyceryl monocaprylate component. jst.go.jp

Peptides: For the neuroleptic peptide des-enkephalin-gamma-endorphin (DEγE), which has very low rectal absorption on its own, this compound increased its bioavailability from less than 4% to as high as 20%. nih.gov This effect was further amplified to 10-44% with the co-administration of the enzyme inhibitor EDTA, suggesting that absorption enhancement and protection from enzymatic degradation are both crucial for effective peptide delivery. nih.gov

Marker Compounds: The disappearance of Phenol red from an in situ recirculating intestinal model was over five times greater from a 4% Mgk emulsion compared to a standard buffer solution, further confirming its enhancing properties. researchgate.net

| Therapeutic Agent | Study Model | Key Finding on Absorption Enhancement | Reference |

|---|---|---|---|

| Cefazolin Sodium | Rectal administration in rats | Bioavailability increased from <27% to 57% with Mgk bolus administration. nih.gov | nih.gov |

| Des-enkephalin-gamma-endorphin (DEγE) | Rectal administration in rats | Bioavailability increased from <4% to 8-20% with Mgk. nih.gov | nih.gov |

| Cefmetazole Sodium (CMZ) | Intraduodenal administration in rats | MCG enhanced intestinal absorption, an effect mainly due to glyceryl monocaprylate. jst.go.jp | jst.go.jp |

| Phenol Red | In situ rat small intestine recirculation | Disappearance from a 4% Mgk emulsion was >5 times greater than from a buffer solution. researchgate.net | researchgate.net |

Formulation Science Research: Emulsions and Microemulsions for Enhanced Bioavailability

This compound and similar lipid excipients are central to the formulation of emulsions and microemulsions, which are advanced systems designed to overcome poor drug solubility and enhance bioavailability. researchgate.netresearchgate.netasianjpr.com These formulations can be classified as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). gattefosse.compharmaexcipients.com

SEDDS and SMEDDS: These systems are isotropic mixtures of an oil (like this compound), a surfactant, and sometimes a co-solvent that spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. americanpharmaceuticalreview.comgattefosse.comamericanpharmaceuticalreview.com The resulting small droplet size provides a large interfacial area for drug release and absorption. researchgate.net

Formulation Components: Research has explored various combinations of medium-chain glycerides with different surfactants. For instance, a study developing a SEDDS for danazol (B1669791) investigated Capmul MCM (a medium-chain mono- and diglyceride) and caprylic acid as the lipid phase, with Cremophor RH40 as the surfactant. researchgate.net Another study on a water-soluble peptide used a water-in-oil microemulsion composed of Captex 355, Capmul MCM, and Tween 80, which resulted in a significant bioavailability enhancement in rats compared to an aqueous solution. researchgate.net

Advantages: Microemulsions offer several advantages, including thermodynamic stability, ease of manufacturing, and the ability to effectively solubilize a wide range of drugs. asianjpr.com By presenting the drug in a solubilized state in the gut, these formulations can bypass the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs. nih.gov Research has shown that microemulsion formulations of nitrendipine (B1678957) significantly enhanced its absorption in rats compared to a suspension or oil solution. nih.gov

Mechanistic Studies on the Relationship between Glyceride Structure and Drug Permeation

Understanding the mechanism by which glycerides enhance drug permeation is a key focus of non-clinical research. Studies suggest that the interaction between the glyceride components and the intestinal epithelium is multifaceted.

Membrane Interaction and Permeability: Research using liposomal models to investigate the mechanism of absorption enhancement by medium-chain glycerides (MCGs) found that the uptake of a marker molecule increased with higher MCG content in the liposomal membrane. researchgate.net This suggests that MCGs can enhance absorption via the transcellular route. researchgate.net Other studies propose that certain lipid-based excipients, such as Labrasol® ALF, function as permeation enhancers by transiently and non-damagingly opening the tight junctions between intestinal epithelial cells, facilitating paracellular transport. americanpharmaceuticalreview.compharmaexcipients.com

Role of Specific Glyceride Components: The specific structure of the glyceride is crucial. A study aimed at identifying the active components within the this compound mixture found that its absorption-promoting effect on cefazolin could be fully attributed to glyceryl-1-monooctanoate (monocaprylin). dntb.gov.ua This highlights that the monoester fraction is particularly effective in enhancing drug uptake. jst.go.jpdntb.gov.ua

Advanced Research Methodologies and in Vitro Models for Mgk Glyceride Studies

Development of Quantitative Assays for Mgk Glyceride Constituents in Biological Matrices

The accurate quantification of this compound constituents and their metabolites within biological samples such as blood, plasma, and urine is foundational to understanding their pharmacokinetic profile. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technology in this field. nih.gov This technique offers high sensitivity and selectivity, allowing for the precise measurement of specific mono- and diglycerides, as well as their fatty acid components, even at low concentrations.

The development of these quantitative assays involves several critical steps. Initially, methods for sample preparation must be optimized to efficiently extract the lipid-based analytes from the complex biological matrix while minimizing interference. nih.gov This often involves liquid-liquid extraction or solid-phase extraction. Subsequently, chromatographic conditions are fine-tuned to achieve optimal separation of the various glyceride species. The mass spectrometer parameters are then optimized for the detection and fragmentation of the target molecules, enabling their unambiguous identification and quantification.

| Parameter | Technique | Purpose |

| Sample Cleanup | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove interfering substances from the biological matrix. |

| Analyte Separation | High-Performance Liquid Chromatography (HPLC) | To separate individual glyceride and fatty acid constituents. |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | To provide sensitive and selective measurement of each analyte. |

Use of In Vitro Cell Culture Models for Permeation and Metabolism Studies

To investigate the intestinal absorption and subsequent metabolism of this compound constituents without the complexities of in vivo systems, researchers widely employ in vitro cell culture models. nih.govnih.gov The Caco-2 cell line, derived from human colorectal carcinoma, is a well-established model that, when cultured on semi-permeable supports, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov

These Caco-2 monolayers are utilized in transport studies to determine the permeability of the glyceride components. researchgate.net The apparent permeability coefficient (Papp) can be calculated to quantify the rate at which the compounds traverse the cell layer, providing insights into their absorption potential. Furthermore, these cell models can be used to study the metabolic fate of the glycerides, as they express some of the key enzymes involved in lipid metabolism. nih.gov By analyzing the metabolites formed within the cells and those transported to the basolateral side, researchers can identify the primary metabolic pathways. nih.gov

Ex Vivo Organ Perfusion Techniques for Transport Investigations

Bridging the gap between in vitro cell cultures and in vivo studies, ex vivo organ perfusion techniques offer a more physiologically relevant system for investigating the transport of this compound constituents. tno-pharma.comhopkinsmedicine.org In this setup, an isolated organ, such as the intestine or liver, is maintained in a viable state outside the body and perfused with a nutrient-rich solution containing the test compounds. nih.gov

This methodology allows for the detailed study of absorption and transport processes across the entire organ, preserving the complex architecture and interplay of different cell types. tno-pharma.com For instance, an isolated perfused intestine model can provide comprehensive data on the uptake of glycerides from the lumen, their metabolism within the intestinal tissue, and their subsequent transport into the mesenteric circulation. Similarly, a perfused liver model can be used to investigate hepatic uptake, metabolism, and secretion of the absorbed compounds. tno-pharma.com These techniques are invaluable for understanding the organ-specific handling of the glyceride constituents. nih.gov

Application of Isotopic Tracers in Metabolic and Absorption Studies

Isotopic tracers, particularly those labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), are powerful tools for tracing the metabolic fate of this compound constituents in detail. nih.govnih.gov By synthesizing glycerides with these isotopic labels, researchers can track the molecules and their metabolites through various biological pathways without altering their chemical properties. nih.govwustl.edu

When administered in conjunction with in vitro, ex vivo, or even in vivo studies, the labeled compounds can be distinguished from their endogenous counterparts by mass spectrometry. ucdavis.edusemanticscholar.org This allows for the precise quantification of absorption rates, the identification of metabolic products, and the elucidation of complex metabolic networks. nih.gov For example, by tracking the appearance of ¹³C-labeled fatty acids in the bloodstream after administration of a ¹³C-labeled this compound, researchers can determine the extent and rate of its digestion and absorption. nih.gov

| Methodology | Application in this compound Research | Key Insights Gained |

| Quantitative Assays (LC-MS/MS) | Measurement of glyceride constituents in blood and tissues. | Pharmacokinetic profiles and bioavailability. |

| In Vitro Cell Cultures (Caco-2) | Assessment of intestinal permeability and cellular metabolism. | Absorption mechanisms and metabolic pathways at the cellular level. |

| Ex Vivo Organ Perfusion | Investigation of transport and metabolism in intact organs. | Organ-specific handling and transport kinetics. |

| Isotopic Tracers (¹³C, ²H) | Tracing the fate of glycerides and their metabolites. | Precise quantification of absorption, and detailed metabolic mapping. |

Future Directions and Open Questions in Mgk Glyceride Research

Elucidation of Molecular Targets Beyond Current Understandings

A primary frontier in Mgk glyceride research is the identification of specific molecular targets. Currently, its effects are often described in broad terms, such as altering membrane fluidity or acting as a passive carrier. However, like other lipid molecules, its constituent glycerides may have direct interactions with cellular proteins to modulate their function. Future investigations should aim to uncover these specific binding partners.

Research into other glycerides, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has demonstrated that these molecules can act as signaling ligands for receptors like cannabinoid receptors. researchgate.net This provides a roadmap for investigating whether the components of this compound could similarly interact with known or novel receptor families, such as nuclear receptors or G-protein coupled receptors, which are known to bind lipids. Furthermore, enzymes involved in lipid metabolism, including various lipases and kinases, represent another class of potential targets. nih.gov Dysregulation of these enzymes is implicated in numerous disease states, and understanding how externally supplied glycerides influence their activity is a critical open question. nih.gov Advanced biochemical and proteomic techniques, such as affinity chromatography-mass spectrometry using a tagged glyceride molecule, could be employed to isolate and identify specific protein interactors from cell lysates, thereby revealing previously unknown molecular targets.

Application of 'Omics' Technologies (e.g., Lipidomics, Metabolomics) to Further Characterize Biological Effects

To move beyond a one-molecule, one-target approach, the application of 'omics' technologies is essential for capturing the system-level biological effects of this compound. waters.com Lipidomics and metabolomics, in particular, offer powerful tools to generate a comprehensive snapshot of the changes occurring within a cell or organism upon exposure to these compounds. waters.commetwarebio.com

Recent studies have successfully used these technologies to characterize lipid-related diseases and interventions. For instance, integrative lipidomics and metabolomics have identified distinct glycerolipid signatures associated with metabolic syndrome in HIV patients and have revealed how compounds can ameliorate hyperlipidemia by modulating glycerophospholipid metabolism. frontiersin.orgfrontiersin.org Similarly, these methods have been used to detail the accumulation of specific glycerophospholipids during lipotoxic events in brain cells. mdpi.com

Applying these methodologies to this compound research would involve treating model systems (e.g., cell cultures or animal models) and subsequently analyzing changes across the lipidome and metabolome. This could reveal:

Alterations in endogenous glycerolipid pools, including diacylglycerols (DAGs) and triacylglycerols (TAGs). frontiersin.org

Shifts in related metabolic pathways, such as fatty acid oxidation or phospholipid synthesis. nih.govfrontiersin.org

The generation of novel downstream bioactive lipid mediators.

Such a hypothesis-generating approach can provide a rich dataset for understanding the compound's mode of action and can uncover unexpected biological activities. waters.com

Development of Novel Analogues for Mechanistic Probing

The development of novel, synthetic analogues of the constituent glycerides within this compound is a crucial step for dissecting their mechanisms of action. As "this compound" is often a mixture, studying its individual components and their specifically modified analogues can help attribute biological effects to precise chemical structures. nih.govvulcanchem.com

Synthetic chemistry allows for the creation of a library of related molecules with systematic variations. For example, analogues could be synthesized with:

Variations in fatty acid chain length.

Different degrees of saturation in the fatty acid chain.

Altered positions of the acyl chains on the glycerol (B35011) backbone (e.g., comparing 1-monoglycerides vs. 2-monoglycerides).

Replacement of the ester linkage with a more stable ether linkage to prevent hydrolysis by cellular lipases.

Attachment of fluorescent or radioactive tags for tracking the molecule's distribution and localization within cells.

Research on glycoglycerolipids has demonstrated the power of this approach, where synthesizing a series of analogues was essential for evaluating how structure influences anti-tumor activity. mdpi.com This strategy would allow researchers to conduct detailed mechanistic studies, clarifying whether the observed effects of this compound are due to the parent compound, its metabolic byproducts (glycerol and fatty acids), or both.

Exploration of Synergistic Effects with Other Biologically Active Compounds

An exciting and underexplored area is the potential for this compound to act synergistically with other bioactive compounds. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a well-established concept in pharmacology. nih.gov

Triglycerides have been shown to produce synergistic effects in various contexts. For instance, certain vegetable oil-derived triglycerides can enhance the efficacy of pyrethrin-based insecticides. google.com In a therapeutic context, computational models have predicted synergistic effects between flavonoids in modulating pathways related to lipids like prostaglandins (B1171923) to attenuate pain. mdpi.com Future research should systematically screen for synergistic interactions between this compound and other compounds. This could involve combining it with:

Pharmaceutical drugs to potentially enhance their bioavailability or efficacy.

Other nutritional lipids or phytonutrients to create novel functional formulations. researchgate.net

Antiviral agents, as some studies have identified combinations of compounds that work synergistically with antivirals like remdesivir. biorxiv.org

These studies could lead to the development of novel combination therapies or more effective formulations with lower required doses of an active ingredient.

Refinement of Structure-Activity Relationships for Constituent Glycerides

A fundamental research goal is to establish clear structure-activity relationships (SAR) for the individual glycerides that constitute this compound. SAR studies aim to correlate specific chemical features of a molecule with its biological or physiological activity. mdpi.com For the glycerides , this would involve determining how variations in their structure impact their function.

Key structural questions to be addressed include:

Acyl Chain Length: How does varying the length of the medium-chain fatty acid (e.g., from C6 to C12) affect activity?

Degree of Esterification: What are the differing biological effects of the mono-, di-, and triglycerides of these fatty acids?

Positional Isomerism: For monoglycerides (B3428702) and diglycerides, does the position of the fatty acid on the glycerol backbone matter?

Studies on other complex lipids, such as glycoglycerolipids, have shown that bioactivity is highly dependent on factors like the length of the acyl chains. mdpi.com For this compound, refining these relationships is critical. For example, its role as a pharmaceutical excipient is tied to its physical properties and interactions within the gut, which are themselves dictated by its chemical structure. vulcanchem.com A detailed SAR understanding would enable the rational design of glyceride-based molecules optimized for specific applications, from drug delivery to acting as modulators of metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing glyceride composition in complex biological samples, and how do they ensure data accuracy?

- Methodological Answer: Glyceride analysis typically employs gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for lipid profiling. These techniques quantify glycerides by comparing peak areas relative to internal standards (e.g., deuterated analogs), ensuring precision through calibration curves and replicate injections . High-resolution mass spectrometry (HRMS) further enhances specificity by resolving isobaric species, such as distinguishing monoacylglycerides from diacylglycerides based on exact mass-to-charge ratios . Validation steps, including spike-and-recovery experiments, are critical to confirm method accuracy .

Q. How should researchers design experiments to ensure reproducibility in glyceride quantification studies?

- Methodological Answer: Reproducibility requires rigorous experimental documentation, including detailed protocols for sample preparation (e.g., homogenization, lipid extraction), instrument parameters (e.g., ionization modes in HRMS), and data normalization (e.g., mg/g dry weight) . Controls such as blank samples and reference materials (e.g., certified lipid standards) must be integrated to account for batch effects. Additionally, adherence to guidelines for reporting experimental details, as outlined in journals like the Beilstein Journal of Organic Chemistry, ensures peer reviewers can replicate workflows .

Q. What frameworks are recommended for formulating focused research questions in glyceride metabolism studies?

- Methodological Answer: The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help structure research questions. For example, a question like “How do environmental stressors alter glyceride biosynthesis in cassava roots?” aligns with novelty and relevance by addressing both metabolic pathways and food security . PICO (Population, Intervention, Comparison, Outcome) frameworks are less common in basic science but can adapt to experimental variables (e.g., comparing wild-type vs. transgenic plant lines) .

Advanced Research Questions

Q. How can the Implicative and Cohesive Hierarchical Classification (ICHC-MGK) method resolve contradictions in glyceride datasets from heterogeneous samples?

- Methodological Answer: The ICHC-MGK algorithm evaluates data cohesion through the cohsupp(n) index, which identifies robust associations between variables (e.g., glyceride levels and genetic traits) while filtering noisy or conflicting data . For instance, if LC-MS data from cassava genotypes show conflicting trends in lipid accumulation, ICHC-MGK can classify "meta-rules" to prioritize variables with high cohesion, enabling researchers to focus on biologically consistent patterns . This method is particularly useful for multi-omics integration, where lipidomic data may contradict transcriptomic profiles .

Q. What strategies enable effective integration of multi-omics data (e.g., metabolomic, proteomic) to elucidate glyceride biosynthesis pathways?

- Methodological Answer: Multi-omics integration requires cross-disciplinary workflows. For example, proteomic data from sucrose gradient fractions (identifying enzymes like acyltransferases) can be mapped to metabolomic glyceride profiles using correlation networks . Tools like weighted gene co-expression network analysis (WGCNA) or pathway enrichment algorithms (e.g., KEGG) link protein abundance shifts (e.g., GM905-60 amyloplast proteins) with lipid accumulation trends . Data normalization across omics layers (e.g., z-score transformation) ensures comparability .

Q. How can researchers address sub-seasonal variability in glyceride content when modeling metabolic dynamics?

- Methodological Answer: Temporal resolution is critical. In marine phytoplankton studies, sub-seasonal glyceride fluctuations are modeled using high-frequency sampling (e.g., weekly intervals) and detrended fluctuation analysis (DFA) to separate noise from trends . For plants, controlled environment experiments (e.g., growth chambers with modulated light/temperature) isolate seasonal effects. Statistical models like generalized additive mixed models (GAMMs) account for non-linear temporal trends .

Q. What advanced statistical approaches are suitable for analyzing non-normal distributions in glyceride datasets?

- Methodological Answer: Non-parametric methods (e.g., Mann-Whitney U tests) or data transformations (e.g., log, Box-Cox) address skewness in lipid concentration data . For high-dimensional datasets (e.g., lipidomics), machine learning techniques like random forests or partial least squares discriminant analysis (PLS-DA) identify key glyceride biomarkers while handling multicollinearity . The ICHC-MGK method also accommodates non-symmetrical data by evaluating implicative relationships rather than relying on normality assumptions .

Methodological Best Practices

- Data Transparency: Follow Open Science principles, including pre-registration of protocols and sharing raw lipidomics data in repositories like MetaboLights .

- Ethical Reporting: Disclose conflicts of interest and adhere to journal guidelines for supplemental data (e.g., separating preliminary findings from validated results) .

- Validation: Use orthogonal methods (e.g., HRMS + NMR) to confirm glyceride structures and quantify isomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.